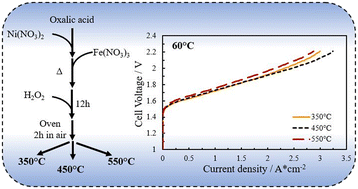Effect of the calcination temperature on the characteristics of Ni/Fe-oxide electrocatalysts for application in anion exchange membrane electrolysers
Industrial Chemistry & Materials Pub Date: 2023-09-15 DOI: 10.1039/D3IM00065F
Abstract
Nickel–iron-oxide catalysts were synthesized by a liquid-phase method, through the oxalate route, and used, as anodes, in an anion exchange membrane electrolyzer. The effect of the heating treatments (performed at 350 °C, 450 °C, and 550 °C) on the structure, composition, particle size, and catalytic activity was analyzed. The morphological features were investigated by transmission electron microscopy (TEM), showing an increased particle size for the catalysts treated at higher temperatures (from ≈4 nm at 350 °C to ≈10 nm at 550 °C). The structure and surface composition were evaluated by X-ray diffraction analysis (XRD) and X-ray photoelectron spectroscopy (XPS), respectively. The electrochemical characterization was performed in a 5 cm2 single-cell setup. The highest performance was obtained with the sample treated at 450 °C, reaching current density values equal to 3.25 A cm−2 at 2.2 V. The catalysts' behavior was also compared, under the same conditions, with NiO and IrO2 commercial catalysts, demonstrating a higher activity of this class of compounds. The time-stability test of ca. 100 h showed a more constant behavior for the catalyst treated at 350 °C.
Keywords: Electrolyser; Nickel–iron oxides; Anion exchange membrane; Oxygen evolution reaction; Calcination temperature.


Recommended Literature
- [1] Improved myocardial performance in infarcted rat heart by injection of disulfide-cross-linked chitosan hydrogels loaded with basic fibroblast growth factor†
- [2] Front cover
- [3] Stretchable supercapacitor based on a cellular structure†
- [4] Femtosecond laser ablation multicollector ICPMS analysis of uranium isotopes in NIST glass
- [5] Surface patterning of (bio)molecules onto the inner wall of fused-silica capillary tubes†
- [6] Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A
- [7] Tuning gelled lyotropic liquid crystals (LLCs) – probing the influence of different low molecular weight gelators on the phase diagram of the system H2O/NaCl–Genapol LA070
- [8] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†
- [9] Photoredox radical borylation of electron-deficient alkenes with NHC-boranes†
- [10] Ambient electrochemical N2-to-NH3 fixation enabled by Nb2O5 nanowire array†
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 156779-05-4
-
CAS no.: 157701-72-9









